2-Chloro-3,5,6-trifluoroanisole
Description
2-Chloro-1,4,5-trifluoro-3-methoxybenzene is an organic compound with the molecular formula C7H3ClF3O It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methoxy groups
Properties
Molecular Formula |
C7H4ClF3O |
|---|---|
Molecular Weight |
196.55 g/mol |
IUPAC Name |
2-chloro-1,4,5-trifluoro-3-methoxybenzene |
InChI |
InChI=1S/C7H4ClF3O/c1-12-7-5(8)3(9)2-4(10)6(7)11/h2H,1H3 |
InChI Key |
NOVJKRBCMZXOPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1Cl)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4,5-trifluoro-3-methoxybenzene can be achieved through several methods. One common approach involves the halogenation of 1,4,5-trifluoro-3-methoxybenzene using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-1,4,5-trifluoro-3-methoxybenzene may involve more efficient and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,4,5-trifluoro-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chlorine or fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
2-Chloro-1,4,5-trifluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-1,4,5-trifluoro-3-methoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4,5-trifluorobenzene: Lacks the methoxy group, which can significantly alter its reactivity and applications.
1,4,5-Trifluoro-3-methoxybenzene:
2-Chloro-1,4-difluoro-3-methoxybenzene: Has one less fluorine atom, which can influence its reactivity and stability.
Uniqueness
2-Chloro-1,4,5-trifluoro-3-methoxybenzene is unique due to the combination of chlorine, fluorine, and methoxy groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
